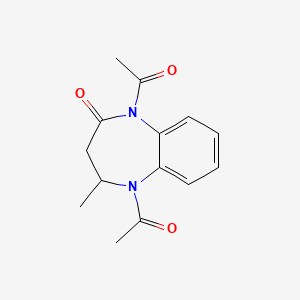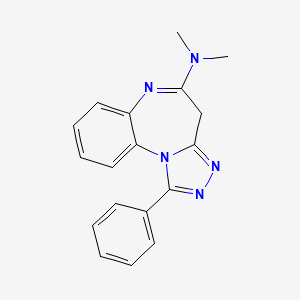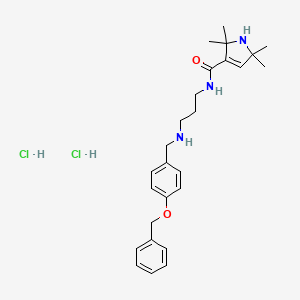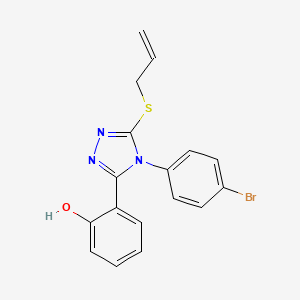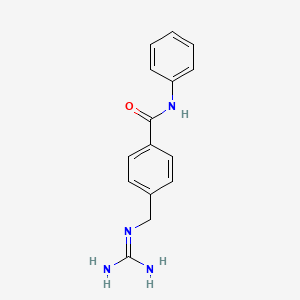
Benzamide, 4-(((aminoiminomethyl)amino)methyl)-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-(((aminoiminomethyl)amino)methyl)-N-phenyl- is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including Benzamide, 4-(((aminoiminomethyl)amino)methyl)-N-phenyl-, can be achieved through the direct condensation of benzoic acids and amines. This reaction is often performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, mild, and highly efficient, providing high yields and eco-friendly processes.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and solid acid catalysts has been explored to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-(((aminoiminomethyl)amino)methyl)-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: The replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Benzamide, 4-(((aminoiminomethyl)amino)methyl)-N-phenyl- has numerous applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial products.
Mechanism of Action
The mechanism of action of Benzamide, 4-(((aminoiminomethyl)amino)methyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Benzamide, 4-(((aminoiminomethyl)amino)methyl)-N-phenyl- include:
- Benzamide, 4-amino-
- p-Aminobenzamide
- p-Aminobenzoic acid amide
- p-Carbamoylaniline
Uniqueness
What sets Benzamide, 4-(((aminoiminomethyl)amino)methyl)-N-phenyl- apart from these similar compounds is its unique chemical structure, which imparts distinct properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a compound of significant interest.
Properties
CAS No. |
108997-57-5 |
|---|---|
Molecular Formula |
C15H16N4O |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
4-[(diaminomethylideneamino)methyl]-N-phenylbenzamide |
InChI |
InChI=1S/C15H16N4O/c16-15(17)18-10-11-6-8-12(9-7-11)14(20)19-13-4-2-1-3-5-13/h1-9H,10H2,(H,19,20)(H4,16,17,18) |
InChI Key |
TZMFBYOZLGTVPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


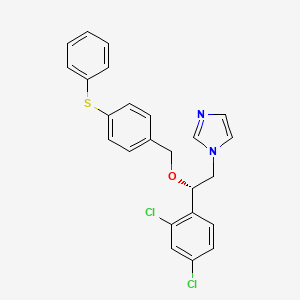
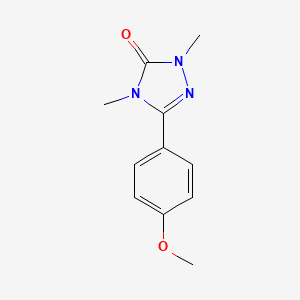
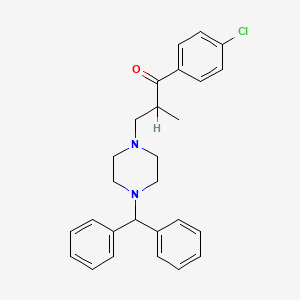
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-methylcarbamic acid](/img/structure/B12730805.png)
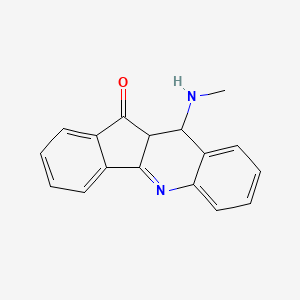



![(E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine](/img/structure/B12730832.png)
